1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole 1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole
Brand Name: Vulcanchem
CAS No.: 106681-22-5
VCID: VC6031027
InChI: InChI=1S/C8H11NO/c1-2-5-9(4-1)6-3-8-7-10-8/h1-2,4-5,8H,3,6-7H2
SMILES: C1C(O1)CCN2C=CC=C2
Molecular Formula: C8H11NO
Molecular Weight: 137.182

1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole

CAS No.: 106681-22-5

Cat. No.: VC6031027

Molecular Formula: C8H11NO

Molecular Weight: 137.182

* For research use only. Not for human or veterinary use.

1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole - 106681-22-5

Specification

CAS No. 106681-22-5
Molecular Formula C8H11NO
Molecular Weight 137.182
IUPAC Name 1-[2-(oxiran-2-yl)ethyl]pyrrole
Standard InChI InChI=1S/C8H11NO/c1-2-5-9(4-1)6-3-8-7-10-8/h1-2,4-5,8H,3,6-7H2
Standard InChI Key OUGXXVWBSDOMMD-UHFFFAOYSA-N
SMILES C1C(O1)CCN2C=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) linked via an ethyl chain to an oxirane (epoxide) group. The SMILES notation (C1C(O1)CCN2C=CC=C2) and InChIKey (OUGXXVWBSDOMMD-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . The presence of the epoxide group introduces reactivity toward nucleophilic ring-opening reactions, while the pyrrole moiety contributes aromatic stability and potential for π-π interactions.

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC₈H₁₁NO
Molecular Weight137.182 g/mol
CAS Registry Number106681-22-5
IUPAC Name1-[2-(Oxiran-2-yl)ethyl]pyrrole
PubChem CID13741366

Physicochemical Characteristics

While experimental data on solubility and melting/boiling points remain limited, the compound is described as a liquid at room temperature. Its predicted collision cross-section (CCS) values, determined via ion mobility spectrometry, vary with adduct formation:

Table 2: Predicted Collision Cross-Section (CCS) Values

Adductm/zCCS (Ų)
[M+H]⁺138.09134130.3
[M+Na]⁺160.07328143.8
[M-H]⁻136.07678140.9

These values are critical for mass spectrometry-based identification in complex matrices.

Synthesis and Manufacturing

Strategic Considerations

The ethyl-epoxide linker likely necessitates a stepwise approach:

  • Pyrrole Alkylation: Introducing the ethyl chain via alkylation of pyrrole with 1,2-dibromoethane.

  • Epoxidation: Oxidation of the resultant allyl intermediate using meta-chloroperbenzoic acid (mCPBA) or dimethyldioxirane (DMDO) .

Challenges include controlling regioselectivity during alkylation and avoiding polymerization of the epoxide group under acidic or basic conditions.

Applications and Research Utility

Life Sciences

The compound is marketed for life science research, though specific biological targets are undisclosed. Pyrrole-epoxide hybrids are explored for:

  • Enzyme Inhibition: Epoxide groups act as electrophilic warheads in covalent inhibitor design (e.g., protease inhibitors).

  • Polymer Precursors: Epoxides enable ring-opening polymerization to form polyethers or cross-linked networks.

Materials Chemistry

In polymer science, the pyrrole moiety’s aromaticity may enhance thermal stability, while the epoxide facilitates cross-linking for epoxy resins. Such hybrids could improve adhesion or mechanical properties in composite materials.

Recent Research Developments

Analytical Characterization Advances

A 2024 study leveraged ion mobility-mass spectrometry (IM-MS) to resolve 1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole from isomeric impurities using CCS values, enhancing quality control in synthetic workflows .

Computational Modeling

Density functional theory (DFT) calculations predict the compound’s lowest unoccupied molecular orbital (LUMO) to localize on the epoxide ring, rationalizing its reactivity toward nucleophiles like amines or thiols.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator